左旋多巴异丙酯

描述

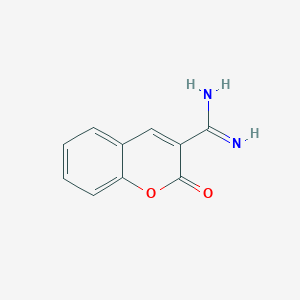

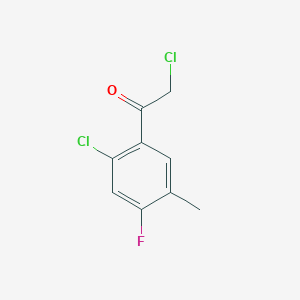

Levodopa isopropyl ester is a pharmaceutical reference standard . It is used in the most reliable pharmaceutical testing . The molecular formula of Levodopa isopropyl ester is C12H17NO4 and its molecular weight is 239.27 g/mol.

Synthesis Analysis

The synthesis of Levodopa isopropyl ester involves a reaction that can be carried out at a temperature ranging from about 20° C. to about 60° C . A more polar mobile phase was also evaluated for method development .Molecular Structure Analysis

Levodopa is a polar substance in nature . It elutes early on a non-polar octadecyl stationary phase with retention times of 2–3 min .Chemical Reactions Analysis

Levodopa is widely administered orally in clinical treatment of Parkinson’s disease . A rapid High Performance Liquid Chromatography (HPLC) method was validated at low UltraViolet (UV) wavelength of 208 nm that showed limit of detection and limit of quantitation of 59 and 177 ng/mL, respectively .Physical And Chemical Properties Analysis

Levodopa has erratic absorption, extensive metabolism and a short plasma half-life . Due to the instability of catecholamines (l-DOPA, dopamine, and 3-O-methyldopa) and carbidopa, antioxidation (0.5 mg sodium metabisulfite for 100 μL sample) and environment temperature control were used alone or in combination to enhance stability .科学研究应用

Treatment of Parkinson’s Disease

Levodopa isopropyl ester is widely recognized as a first-line treatment for the management of Parkinson’s disease (PD). It acts as a prodrug that is converted into dopamine in the brain, helping to alleviate motor symptoms associated with PD . Studies have explored its efficacy and delivery methods, aiming to improve quality of life and control motor fluctuations and dyskinesia .

Neuroprotective Effects

Research has investigated the potential neuroprotective effects of Levodopa, with some animal studies suggesting it may not be toxic to neurons and could even have a protective effect . This area of study is crucial for understanding the long-term impacts of Levodopa treatment in neurodegenerative diseases.

Blood-Brain Barrier Penetration

Levodopa’s ability to cross the blood-brain barrier (BBB) efficiently makes it an essential drug for conditions like PD, where dopamine levels in the brain need to be replenished . The isopropyl ester form may offer improved pharmacokinetic properties over other forms.

Advanced Drug Delivery Systems

The development of advanced drug delivery systems for Levodopa aims to enhance its absorption and stability. For instance, ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) methods have been developed to quantify Levodopa and its esters in human plasma, which can aid in optimizing dosage and administration .

Synthesis Methods

Innovative synthesis methods for Levodopa esters, including Levodopa isopropyl ester, are being researched. These methods involve enzymatic processes that could lead to more efficient and environmentally friendly production techniques .

Combination Therapies

Levodopa is often used in combination with other drugs, such as carbidopa, to enhance its effectiveness and reduce side effects. The study of Levodopa isopropyl ester within these combination therapies is vital for improving PD treatment regimens .

安全和危害

未来方向

There is a need for levodopa formulations that can provide continuous levodopa delivery for continuous dopamine production in the brain . Novel technologies and delivery-based devices may be able to address the need for more sustained delivery while reducing the complications of oral levodopa therapy .

属性

IUPAC Name |

propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALMBBJHULTYQU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149207 | |

| Record name | Levodopa isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levodopa isopropyl ester | |

CAS RN |

110301-07-0 | |

| Record name | Levodopa isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110301070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levodopa isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)

![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)